molecular formula C17H24N6O2 B6437850 4-(2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2548977-91-7

4-(2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No. B6437850
CAS RN: 2548977-91-7
M. Wt: 344.4 g/mol
InChI Key: SLXNHOXECGIFSI-UHFFFAOYSA-N
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Description

The compound “4-(2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus that has a wide spectrum of biological activities . This compound is a promising drug candidate known as oxazopt, which has shown properties of an isoform-selective inhibitor of human carbonic anhydrase II .


Synthesis Analysis

The synthesis of oxazopt involves several stages. The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting compound is treated with an aqueous ammonia solution to obtain the target product .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular structure of this compound would be based on this basic oxazole structure, with additional functional groups attached as per the given formula.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclodehydration, and sulfochlorination . These reactions involve changes in the functional groups of the molecules and the formation of new bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Oxazoles are generally stable and have a boiling point of 69 °C . The specific properties of this compound could not be found in the available resources.

Mechanism of Action

The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. Inhibition of these enzymes has a wide range of pharmacological applications .

properties

IUPAC Name

4-[2-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-14-15(12-19-25-14)13-21-4-6-23(7-5-21)17-18-3-2-16(20-17)22-8-10-24-11-9-22/h2-3,12H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXNHOXECGIFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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